Allosteric DDR1 Inhibition vs. ATP-Competitive Inhibitors
KST9046 inhibits DDR1 kinase with an IC50 of 4.38 µM, acting as a type III allosteric inhibitor that binds outside the ATP‑binding site [1]. In contrast, the well‑characterized DDR1 inhibitor DDR1-IN-1 is an ATP‑competitive type I inhibitor with an IC50 of 105 nM (~42‑fold more potent in biochemical assay) . Despite the lower absolute potency, KST9046’s allosteric mode offers a differentiated selectivity fingerprint: in a single‑dose (10 µM) screen against 347 kinases, KST9046 exhibited 76% inhibition of DDR1 while maintaining minimal activity against the remaining ~346 off‑targets, consistent with an allosteric selectivity mechanism [1]. For ATP‑competitive inhibitors, comparable broad‑panel selectivity data are often unavailable or show higher off‑target hit rates, making KST9046 uniquely suited for studies requiring pathway‑specific DDR1 modulation without confounding ATP‑site polypharmacology.
| Evidence Dimension | DDR1 kinase inhibition (biochemical IC50) and inhibition mechanism |
|---|---|
| Target Compound Data | IC50 = 4.38 µM (type III allosteric); 76% DDR1 inhibition at 10 µM in 347‑kinase panel |
| Comparator Or Baseline | DDR1-IN-1: IC50 = 105 nM (type I ATP‑competitive) |
| Quantified Difference | KST9046 is ~42‑fold less potent in biochemical IC50; however, it offers an allosteric mechanism vs. ATP‑competitive, with demonstrated selectivity across 347 kinases |
| Conditions | Biochemical kinase assay; single‑dose 10 µM screening against 347‑kinase panel (KST9046); DDR1-IN-1 IC50 from commercial datasheet |
Why This Matters
Procurement of KST9046 over an ATP‑competitive DDR1 inhibitor enables research into allosteric kinase regulation and reduces confounding off‑target pharmacology inherent to ATP‑site ligands.
- [1] Elkamhawy A, Park J, Cho N, Sim T, Pae AN, Roh EJ. Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies. J Enzyme Inhib Med Chem. 2016;31(1):158-166. doi:10.3109/14756366.2015.1004057. View Source
